Spectroscopic Data of 4-Ethylcyclohexanamine: An In-Depth Technical Guide
Spectroscopic Data of 4-Ethylcyclohexanamine: An In-Depth Technical Guide
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 4-ethylcyclohexanamine, a key intermediate in pharmaceutical and chemical synthesis. Leveraging foundational spectroscopic principles and comparative data from analogous structures, this document offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of 4-ethylcyclohexanamine.
Introduction: The Structural Elucidation of 4-Ethylcyclohexanamine
4-Ethylcyclohexanamine is a cyclic aliphatic amine with the molecular formula C₈H₁₇N. Its structure consists of a cyclohexane ring substituted with an ethyl group and an amino group. The compound can exist as two geometric isomers: cis and trans, depending on the relative orientation of the ethyl and amino groups with respect to the plane of the cyclohexane ring. The conformational analysis of these isomers, which predominantly exist in a chair conformation, is crucial for understanding their reactivity and biological activity. Spectroscopic techniques are indispensable for the unambiguous determination of the structure and stereochemistry of 4-ethylcyclohexanamine. This guide will delve into the theoretical and practical aspects of its spectroscopic characterization.
Molecular Structure of 4-Ethylcyclohexanamine:
Caption: Molecular structure of 4-ethylcyclohexanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-ethylcyclohexanamine, both ¹H and ¹³C NMR are vital for confirming the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-ethylcyclohexanamine will show distinct signals for the protons of the ethyl group, the cyclohexane ring, and the amine group. The chemical shifts and coupling constants of the cyclohexane ring protons are particularly sensitive to the cis or trans stereochemistry.
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| -CH₃ (ethyl) | ~0.9 | Triplet (t) | 3H | Coupled to the -CH₂- protons of the ethyl group. |
| -CH₂- (ethyl) | ~1.3 | Quartet (q) | 2H | Coupled to the -CH₃ protons of the ethyl group. |
| Cyclohexane Ring Protons | 1.0 - 2.0 | Multiplet (m) | 9H | Complex region due to overlapping signals of axial and equatorial protons. The chemical shifts will differ between the cis and trans isomers. |
| -CH-NH₂ | ~2.5 - 3.0 | Multiplet (m) | 1H | The proton on the carbon bearing the amino group. Its chemical shift is influenced by the electronegativity of the nitrogen atom. In the trans isomer, this proton is expected to be axial and show a larger trans-diaxial coupling. |
| -NH₂ | 1.0 - 2.0 | Broad Singlet (br s) | 2H | The chemical shift is variable and depends on concentration and solvent. The signal may exchange with D₂O. |
Expertise & Experience: The distinction between the cis and trans isomers can be made by analyzing the coupling constants of the proton at the C1 position (-CH-NH₂). In the more stable chair conformation of the trans isomer, both the ethyl and amino groups are equatorial. The proton at C1 would be axial and would exhibit large trans-diaxial couplings with the adjacent axial protons on C2 and C6. In the cis isomer, one substituent is axial and the other is equatorial. This leads to smaller coupling constants for the C1 proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
Predicted ¹³C NMR Spectral Data:
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| -CH₃ (ethyl) | ~12 | The terminal methyl group of the ethyl substituent. |
| -CH₂- (ethyl) | ~29 | The methylene carbon of the ethyl group. |
| C4 | ~38 | The carbon of the cyclohexane ring attached to the ethyl group. |
| C3, C5 | ~30-35 | The carbons adjacent to the C4 carbon. |
| C2, C6 | ~30-35 | The carbons adjacent to the C1 carbon. |
| C1 | ~50 | The carbon attached to the amino group, deshielded by the nitrogen atom. |
Trustworthiness: The predicted chemical shifts are based on the analysis of similar structures. For instance, in cyclohexylamine, the carbon bearing the amino group (C1) appears around 50.2 ppm, and the other ring carbons appear at 33.7, 25.4, and 24.6 ppm[1]. The presence of the ethyl group at the C4 position will slightly alter the chemical shifts of the ring carbons due to its inductive effect.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In 4-ethylcyclohexanamine, the key functional groups are the primary amine (-NH₂) and the aliphatic C-H bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |
| 3300 - 3500 | N-H Stretch | Medium | A primary amine will show two bands in this region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. |
| 2850 - 2960 | C-H Stretch | Strong | Aliphatic C-H stretching vibrations of the cyclohexane ring and the ethyl group. |
| 1590 - 1650 | N-H Bend | Medium | Scissoring vibration of the primary amine. |
| 1000 - 1250 | C-N Stretch | Medium | Stretching vibration of the carbon-nitrogen bond. |
Authoritative Grounding: The characteristic N-H stretching vibrations for primary amines are well-established in IR spectroscopy[1]. The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is a definitive indicator of a primary amine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-ethylcyclohexanamine, electron ionization (EI) would lead to the formation of a molecular ion and several characteristic fragment ions.
Predicted Mass Spectrum Fragmentation:
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Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of 4-ethylcyclohexanamine (C₈H₁₇N), which is 127.23 g/mol . Due to the nitrogen rule, the nominal molecular weight is an odd number, which is consistent with the presence of one nitrogen atom[2].
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Base Peak: The base peak is often the result of α-cleavage, which is a common fragmentation pathway for amines. This involves the cleavage of the C-C bond adjacent to the nitrogen atom. For cyclic amines, this can lead to the formation of a stable iminium ion.
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Major Fragment Ions:
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m/z 98: Loss of the ethyl group (•CH₂CH₃, 29 Da) from the molecular ion.
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m/z 84: Loss of the amino group and a hydrogen atom.
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m/z 56: This is a common fragment for cyclohexylamines and likely arises from the cleavage of the cyclohexane ring.
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m/z 30: A characteristic fragment for primary amines, corresponding to [CH₂=NH₂]⁺.
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Proposed Fragmentation Pathway:
Caption: Proposed mass fragmentation pathway for 4-ethylcyclohexanamine.
Summary of Spectroscopic Data
| Technique | Key Features and Predicted Values |
| ¹H NMR | -CH₃ (~0.9 ppm, t), -CH₂- (~1.3 ppm, q), Ring H (1.0-2.0 ppm, m), -CH-NH₂ (~2.5-3.0 ppm, m), -NH₂ (1.0-2.0 ppm, br s) |
| ¹³C NMR | -CH₃ (~12 ppm), -CH₂- (~29 ppm), Ring Carbons (30-38 ppm), C-NH₂ (~50 ppm) |
| IR | N-H stretch (3300-3500 cm⁻¹, 2 bands), C-H stretch (2850-2960 cm⁻¹), N-H bend (1590-1650 cm⁻¹), C-N stretch (1000-1250 cm⁻¹) |
| MS | M⁺ at m/z 127, Major fragments at m/z 98, 84, 56, 30 |
Experimental Protocols
NMR Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of 4-ethylcyclohexanamine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.
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Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.
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¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
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Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
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Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
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Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first, which will be automatically subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of 4-ethylcyclohexanamine in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS).
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Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
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Mass Analysis: Scan a suitable mass range (e.g., m/z 20-200) to detect the molecular ion and fragment ions.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Experimental Workflow Diagram:
Caption: General experimental workflow for spectroscopic analysis.
References
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PubChem. 4-Ethylcyclohexan-1-amine. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). [Link]
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The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]
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SpectraBase. Cyclohexanamine, 4-(1,1-dimethylethyl)-N-[4-(1,1-dimethylethyl)cyclohexyl]-, [cis(cis)]- - Optional[13C NMR]. [Link]
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ResearchGate. Chemical shifts of carbon atoms in the 13 C NMR spectra for... [Link]
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O'Brien, P., et al. cis- and trans-Stereoselective Epoxidation of N-Protected 2-Cyclohexen-1-yl Amines. [Link]
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PubChem. 1-Ethylcyclohexaneamine. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Biological Magnetic Resonance Bank. Cyclohexylamine at BMRB. [Link]

